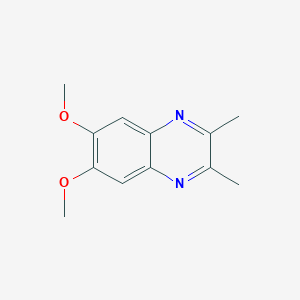

6,7-Dimethoxy-2,3-dimethylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUXTDPRBHCJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186100 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32388-00-4 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Scaffold: A Technical Guide to 6,7-Dimethoxy-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The quinoxaline scaffold is a privileged structure, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and potential applications of a specific derivative, 6,7-Dimethoxy-2,3-dimethylquinoxaline. While extensive biological data for this particular compound is not abundant in publicly available literature, this guide will establish its historical context, detail its synthesis, and explore its potential biological significance by drawing comparisons with structurally related quinoxaline derivatives.

Discovery and Historical Context

The discovery of this compound is not marked by a singular event but is rather a logical progression stemming from the foundational work on quinoxaline synthesis in the late 19th century. The cornerstone of quinoxaline chemistry was laid in 1884 by Körner and Hinsberg, who first reported the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[3] This reaction, now famously known as the Hinsberg condensation, provided a versatile and straightforward method for the synthesis of a vast array of quinoxaline-based heterocycles.[3]

While a specific date for the first synthesis of this compound is not prominently recorded, its preparation is a direct application of the Hinsberg condensation. The synthesis of 2,3-dimethylquinoxaline derivatives was described as early as 1929 by S. T. Henderson in the Journal of the Chemical Society. The synthesis of the 6,7-dimethoxy analog would have logically followed, utilizing 4,5-dimethoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione) as the precursors. The continued interest in quinoxaline derivatives is fueled by their diverse pharmacological properties, making the synthesis and evaluation of novel analogs an ongoing endeavor in medicinal chemistry.[3]

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is limited. The following table summarizes the known and predicted physicochemical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 176 - 178 °C | |

| Boiling Point (Predicted) | 300.8 ± 37.0 °C | [4] |

| Solubility | Soluble in chloroform | |

| ¹H NMR (Predicted) | Aromatic protons: δ 7-8 ppm; Methyl protons: δ 2.5-2.8 ppm (singlets); Methoxy protons: δ 3.9-4.0 ppm (singlet) | [4] |

| ¹³C NMR (Predicted) | Aromatic carbons: δ 110-150 ppm; Methyl carbons: δ 20-25 ppm; Methoxy carbon: δ 55-60 ppm | [4] |

| IR (Predicted) | C-H stretch (aromatic & methyl): 2900-3100 cm⁻¹; C=C & C=N stretch: 1450-1650 cm⁻¹; C-O stretch (methoxy): 1000-1300 cm⁻¹ | [4] |

| Mass Spec (Predicted) | Molecular ion peak (M⁺) at m/z = 218.25 | [4] |

Experimental Protocols

The primary method for the synthesis of this compound is the Hinsberg condensation reaction. Several variations of this protocol exist, differing in catalysts and reaction conditions.

Protocol 1: General Condensation Reaction

This protocol is based on the foundational Hinsberg reaction for the synthesis of quinoxalines.

Materials:

-

4,5-dimethoxy-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.[5]

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this solution, add 1.0 - 1.1 equivalents of diacetyl dropwise while stirring at room temperature.[5]

-

The reaction mixture is then heated to reflux for a period of 1-3 hours.[5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, will often precipitate out of the solution.[5]

-

If precipitation does not occur, partially evaporate the solvent to induce crystallization.[5]

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.[5]

Protocol 2: Phenol-Catalyzed Synthesis at Room Temperature

This method utilizes phenol as an efficient and inexpensive catalyst.[6]

Materials:

-

4-methoxy-o-phenylenediamine (or 4,5-dimethoxy-1,2-phenylenediamine for the target compound)

-

2,3-butanedione (diacetyl)

-

Phenol

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve the diamine (1 mmol) and diacetyl (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).[6]

-

Add phenol (20 mol%) to the solution.[6]

-

Stir the reaction mixture at room temperature.[6]

-

Monitor the reaction progress by TLC.[6]

-

Upon completion, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to facilitate product precipitation.[6]

-

Collect the crystalline product by filtration and wash with cold ethanol.[6]

Protocol 3: Catalyst-Free Synthesis in Glycerol

This environmentally friendly protocol avoids the use of a catalyst.[6]

Materials:

-

4-methoxy-o-phenylenediamine (or 4,5-dimethoxy-1,2-phenylenediamine)

-

2,3-butanedione (diacetyl)

-

Glycerol

Procedure:

-

In a suitable vessel, mix the diamine (1 mmol) and diacetyl (1 mmol) in glycerol.

-

Heat the mixture to 90 °C for approximately 4-6 minutes.[6]

-

Monitor the reaction by TLC.[6]

-

After completion, cool the reaction mixture to room temperature.[6]

-

Add water to precipitate the product.[6]

-

Filter the solid and wash with water.[6]

-

Recrystallize the crude product from ethanol to yield pure this compound.[6]

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Hypothetical mechanism of kinase inhibition by a quinoxaline derivative.

Biological Activity and Potential Applications

While specific biological activity data for this compound is scarce in the literature, the broader class of quinoxaline derivatives is well-recognized for its diverse pharmacological properties.[3] The introduction of substituents on the quinoxaline ring can significantly modulate the biological activity.[1]

Antimicrobial Activity

Quinoxaline derivatives have demonstrated a wide spectrum of antimicrobial activities. For instance, 2,3-dimethylquinoxaline has shown antifungal activity against various fungal species. The presence and nature of substituents on the quinoxaline core are crucial in determining their antimicrobial effects.[1] Therefore, this compound is a candidate for screening in antimicrobial assays.[2]

Table of Antifungal Activity of 2,3-dimethylquinoxaline (for comparison)

| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Cryptococcus neoformans | 9 |

| Candida auris | 190 |

| Candida albicans | 470 |

| Candida parapsilosis | 560 |

| Candida glabrata | 935 |

| Candida krusei | 935 |

| Candida tropicalis | 1125 |

Anticancer Activity

Numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines.[1] Their mechanisms of action are often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as kinases.[2] The presence of a methoxy group has been noted in several active compounds, suggesting its potential importance for cytotoxicity.[1] While no specific IC50 values are available for this compound, data for related compounds highlight the potential of this chemical class. For example, some 6,7-dimethoxy-4-anilinoquinolines have shown potent inhibitory activity against c-Met kinase, with IC50 values in the low micromolar range.[7]

Kinase Inhibition

The quinoxaline core is a structural feature of several kinase inhibitors.[2] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] The electronic properties conferred by the methoxy groups and the steric influence of the dimethyl groups in this compound could affect its binding affinity to the ATP-binding site of various kinases, making it a molecule of interest for screening as a kinase inhibitor.[2]

Conclusion

This compound is a heterocyclic compound with a rich historical background rooted in the foundational principles of quinoxaline synthesis. While specific biological data for this particular derivative remains to be extensively explored, its structural features and the well-documented pharmacological activities of the broader quinoxaline class suggest its potential in drug discovery and materials science. The detailed synthetic protocols and the comparative biological data presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic and functional applications of this and related quinoxaline derivatives. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of 6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide for Researchers

Introduction: Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on the biological potential of a specific derivative, 6,7-Dimethoxy-2,3-dimethylquinoxaline. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its potential activities based on the well-established biological profiles of structurally related quinoxaline compounds.[3][4] The inclusion of methoxy and dimethyl groups on the quinoxaline core is anticipated to modulate its physicochemical and biological properties, making it a compound of interest for further investigation.[5][6] This guide provides a comprehensive overview of its synthetic route, potential biological activities, and detailed experimental protocols for future evaluation.

Synthesis

The primary and most established method for synthesizing this compound is through the Hinsberg condensation reaction.[4][6] This involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[6] In this specific case, 4,5-dimethoxy-1,2-phenylenediamine is reacted with diacetyl (2,3-butanedione).

A general workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Potential Biological Activities

Based on the activities of related quinoxaline derivatives, this compound is a candidate for screening in several key therapeutic areas.

Anticancer Activity

Quinoxaline derivatives are widely recognized for their anticancer properties, which can be attributed to mechanisms such as DNA intercalation and inhibition of key enzymes involved in cancer cell proliferation, like tubulin polymerization.[1] The presence of a methoxy group on the quinoxaline ring has been associated with cytotoxic activity in some derivatives.[2] Therefore, this compound could potentially exhibit cytotoxic effects against various cancer cell lines.[6]

Antimicrobial Activity

The 2,3-dimethylquinoxaline scaffold itself has been linked to antimicrobial and antifungal activities.[2][6] The introduction of substituents on the quinoxaline ring plays a crucial role in determining the spectrum and potency of this activity.[2] While specific data for the 6,7-dimethoxy derivative is unavailable, the antifungal activity of the parent compound, 2,3-dimethylquinoxaline, provides a basis for potential efficacy.

Anti-inflammatory Activity

Certain quinoxaline derivatives have demonstrated anti-inflammatory properties.[7] The mechanism of action for some of these compounds involves the reduction of leukocyte migration and the downregulation of pro-inflammatory cytokines like IL-1β and TNF-α.[7] Given the structural similarities, this compound warrants investigation for its potential anti-inflammatory effects.

Kinase Inhibition

The quinoxaline core is a known scaffold for kinase inhibitors.[1][4] Kinases are pivotal in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1][4] The electronic properties conferred by the methoxy groups and the steric hindrance of the dimethyl groups could influence the binding affinity of this compound to the ATP-binding site of various kinases.[1]

Comparative Quantitative Data

While no specific quantitative data for this compound was found, the following table summarizes the reported activities of a related quinoxaline derivative to provide a comparative context.

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 2,3-dimethylquinoxaline | Cryptococcus neoformans | 9 |

| Candida auris | 190 | |

| Candida albicans (ATCC 10231) | 470 | |

| Candida parapsilosis | 560 | |

| Candida glabrata | 935 | |

| Candida krusei | 935 | |

| Candida tropicalis | 1125 | |

| Data sourced from a study on the in vitro antifungal activity of 2,3-dimethylquinoxaline.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological potential of this compound.

Synthesis of this compound

Materials:

-

4,5-dimethoxy-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol or glacial acetic acid

-

Reflux apparatus

-

Crystallization solvents (e.g., ethanol, water)[6]

Procedure:

-

Dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[6]

-

Add diacetyl (1.0 - 1.1 eq) to the solution.[6]

-

Heat the reaction mixture to reflux for a period of 1-3 hours.[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.[6]

-

Collect the crude product by filtration.[6]

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[5]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Procedure:

-

Preparation of Microdilution Plates: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium (e.g., RPMI-1640 for fungi).[2]

-

Inoculum Preparation: Prepare a standardized suspension of the microbial cells to a specific concentration (e.g., 0.5 McFarland standard).[2]

-

Inoculation: Inoculate each well with the microbial suspension.[2]

-

Incubation: Incubate the plates at an appropriate temperature and for a suitable duration for the specific microorganism being tested.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity Assay (Carrageenan-Induced Peritonitis in Mice)

This in vivo model is used to evaluate the anti-inflammatory effects of the compound.

Procedure:

-

Animal Groups: Divide mice into several groups: a negative control group, a positive control group (treated with a known anti-inflammatory drug like indomethacin), and experimental groups treated with different doses of this compound.

-

Compound Administration: Administer the test compound or control substance to the respective groups, typically via oral or intraperitoneal injection.

-

Induction of Peritonitis: After a set period, induce peritonitis by injecting a carrageenan solution into the peritoneal cavity of the mice.[7]

-

Peritoneal Lavage: After a few hours, euthanize the mice and collect the peritoneal fluid by lavage.

-

Cell Counting: Count the total number of leukocytes in the peritoneal fluid. A reduction in leukocyte migration compared to the negative control group indicates anti-inflammatory activity.[7]

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the peritoneal fluid can also be measured using ELISA kits.[7]

Potential Signaling Pathway Involvement

Given the prevalence of kinase inhibition among quinoxaline derivatives, a potential mechanism of action for this compound could involve the modulation of cellular signaling pathways regulated by kinases.

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

While specific biological data for this compound is not yet extensively reported, its structural features and the known activities of related quinoxaline compounds strongly suggest its potential as a valuable candidate for further pharmacological investigation.[3][4] The provided synthetic and experimental protocols offer a solid framework for researchers to explore its anticancer, antimicrobial, and anti-inflammatory properties. Future studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive biological profile for this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have made it a cornerstone for the development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold.

Synthesis of the Quinoxaline Core

The most prevalent and historically significant method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust reaction has been refined over the years to improve yields and incorporate principles of green chemistry.[2]

General Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a representative method for the synthesis of a 2,3-disubstituted quinoxaline derivative.

Materials:

-

o-Phenylenediamine

-

Benzil

-

Rectified spirit (Ethanol)

-

Water bath

-

Beaker

-

Buchner funnel

-

Measuring cylinder

Procedure:

-

Prepare a solution of 2.1g of benzil in 8ml of rectified spirit and warm the solution in a water bath.[3]

-

Separately, prepare a solution of 1.1g of o-phenylenediamine in 8ml of rectified spirit.[3]

-

Add the o-phenylenediamine solution to the warm benzil solution.[3]

-

Continue to warm the mixture in the water bath for 30 minutes.[3]

-

Induce precipitation by adding water dropwise until a slight cloudiness persists.

-

Cool the solution to allow for complete crystallization of the product.

-

Filter the resulting solid product using a Buchner funnel and wash with a small amount of cold rectified spirit.

-

The crude product can be further purified by recrystallization from aqueous ethanol to yield 2,3-diphenylquinoxaline.[4]

Expected Outcome:

The synthesized 2,3-diphenylquinoxaline is a crystalline solid with a melting point of 125-126°C.[4]

Biological Activities and Therapeutic Applications

Quinoxaline derivatives exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[5][6] These activities include anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antiprotozoal effects.[7]

Anticancer Activity

The quinoxaline scaffold is a prominent feature in many potent anticancer agents. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

2.1.1. Inhibition of Protein Kinases

A significant number of quinoxaline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinoxaline-based compounds have been synthesized as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a central role in the development and progression of many cancers.[8][9] Novel quinoxaline derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[10]

-

PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[6][11] Quinoxaline derivatives have been designed as dual inhibitors of PI3K and mTOR, effectively blocking this key oncogenic pathway.[12]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]quinoxalines | EGFR | H1975 (NSCLC) | 0.19 - 0.22 | [8] |

| Quinoxaline-2-carboxamides | EGFR | - | 0.3 - 0.9 | [10] |

| Phenylquinoxaline Derivatives | VEGFR-2 | HCT-116 | 7.8 | [13] |

| Quinoxaline-Arylfuran Derivatives | STAT3 | HeLa | 10.58 | [14] |

| 2-Substituted-quinoxalines | EGFR | MCF-7 | 10.78 | [15] |

| Quinoxaline Derivatives | ASK1 | - | 0.03 | [16] |

| Quinoxaline-based scaffolds | VEGFR-2 | - | 10.27 | [13] |

2.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium and add them to the wells. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.[5]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Some naturally occurring antibiotics, such as echinomycin and triostins, contain a quinoxaline core.[1]

Table 2: Antibacterial and Antifungal Activity of Selected Quinoxaline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Substituted Quinoxalines | Escherichia coli | 8 | [17] |

| Substituted Quinoxalines | Bacillus subtilis | 16 | [17] |

| Pentacyclic Quinoxaline | Candida albicans | 16 | [17] |

| Pentacyclic Quinoxaline | Aspergillus flavus | 16 | [17] |

| Quinoxaline Derivatives | Acidovorax citrulli | - | [18] |

| Quinoxaline Derivatives | Rhizoctonia solani | 8.54 (EC50) | [18] |

2.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Nutrient broth or Malt extract broth

-

Quinoxaline derivatives

-

96-well plates

-

Incubator

Procedure:

-

Serial Dilution: Prepare a serial two-fold dilution of the quinoxaline compounds in the appropriate broth medium in a 96-well plate.[17]

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or for 48 hours for fungi.[17]

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[17]

Antiviral Activity

The quinoxaline scaffold has been explored for the development of antiviral agents against a variety of viruses.

Table 3: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound Class | Virus | EC50 (µM) | Reference |

| Quinoxaline Derivatives | Human Cytomegalovirus (HCMV) | < 0.05 | [19] |

| Pyrido[2,3-g]quinoxalinone | Hepatitis C Virus (HCV) | 7.5 | [19] |

2.3.1. Experimental Protocol: In Vitro Antiviral Screening (CPE Reduction Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.[20]

Materials:

-

Host cell line (e.g., Vero 76 cells)

-

Virus stock

-

Quinoxaline derivatives

-

Cell culture medium

-

96-well plates

-

Neutral red or other viability stain

Procedure:

-

Cell Monolayer Preparation: Prepare confluent monolayers of host cells in 96-well plates.[20]

-

Compound Addition: Add serial dilutions of the test compounds to the cell monolayers.

-

Virus Inoculation: Infect the cells with a known amount of virus. Include virus control (no compound) and cell control (no virus) wells.[20]

-

Incubation: Incubate the plates until significant CPE is observed in the virus control wells.[20]

-

Viability Assessment: Stain the cells with a viability dye (e.g., neutral red) and quantify the absorbance to determine cell viability.[20]

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death.[20]

Signaling Pathways and Experimental Workflows

The biological effects of quinoxaline derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

EGFR Signaling Pathway

dot

Caption: EGFR signaling pathway and inhibition by quinoxaline derivatives.

PI3K/Akt/mTOR Signaling Pathway

dot

Caption: PI3K/Akt/mTOR pathway with dual inhibition by quinoxalines.

Experimental Workflow for Synthesis and Biological Evaluation

dot

Caption: Workflow for quinoxaline-based drug discovery.

Conclusion

The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance as a "privileged" structure in drug discovery. The ongoing exploration of novel quinoxaline-based compounds, particularly as targeted therapies in oncology and as new agents to combat infectious diseases, promises to deliver the next generation of innovative medicines. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the therapeutic potential of the quinoxaline core.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 4. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 5. benchchem.com [benchchem.com]

- 6. rjptonline.org [rjptonline.org]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide to a Privileged Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, promising derivative: 6,7-dimethoxy-2,3-dimethylquinoxaline. While direct experimental data on this molecule is nascent, this document serves as an in-depth guide by extrapolating from closely related analogs to build a comprehensive profile of its pharmacophore features, potential biological activities, and synthetic pathways. This guide provides detailed experimental protocols, quantitative data from analogous compounds to facilitate comparative analysis, and visualizations of synthetic and signaling pathways to empower researchers in their drug discovery endeavors.

Introduction: The Quinoxaline Scaffold

Quinoxalines, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest in pharmaceutical sciences. Their planar structure allows for effective interaction with biological macromolecules, and the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to ligand-receptor binding. The diverse pharmacological activities exhibited by quinoxaline derivatives include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1] The substituents on the quinoxaline core play a crucial role in modulating the molecule's physicochemical properties and biological targets. The this compound structure combines several features of interest: the electron-donating methoxy groups at the 6 and 7 positions, which can enhance bioavailability and modulate target affinity, and the methyl groups at the 2 and 3 positions, which can influence steric interactions within binding pockets.

Synthesis and Characterization

The primary and most efficient route for synthesizing quinoxaline derivatives is the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. For this compound, the synthesis involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous 6-methoxy-2,3-dimethylquinoxaline.[2][3]

Materials:

-

4,5-Dimethoxy-1,2-phenylenediamine (1.0 eq)

-

Diacetyl (2,3-butanedione) (1.0 - 1.1 eq)

-

Ethanol or Glacial Acetic Acid

-

Reflux apparatus

-

Crystallization solvents (e.g., ethanol, water)

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add diacetyl (1.0 - 1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 1-3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation does not occur, partially evaporate the solvent to induce crystallization.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Pharmacological Profile: A Predictive Analysis

While specific biological data for this compound is limited, the activities of structurally similar compounds provide a strong basis for predicting its potential as a pharmacophore. The quinoxaline core is a known privileged scaffold in the development of kinase inhibitors and anticancer agents.

Anticancer and Kinase Inhibitory Potential

Numerous quinoxaline derivatives have demonstrated potent anticancer activity by targeting various protein kinases that are crucial for cancer cell proliferation and survival.[4] The 6,7-dimethoxy substitution pattern, in particular, is found in several potent kinase inhibitors. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met kinase.[5]

Table 1: In Vitro Anticancer Activity of Related Quinoxaline and Quinoline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound VIIIc (Quinoxaline deriv.) | HCT116 (Colon) | 2.5 | Apoptosis induction, G2/M arrest | [4] |

| Compound XVa (Quinoxaline deriv.) | HCT116 (Colon) | 4.4 | Not specified | [4] |

| Compound 12n (6,7-dimethoxyquinoline) | MKN-45 (Gastric) | 0.030 | c-Met inhibitor | [5] |

| Compound 14m (6,7-dimethoxyquinoline) | Melanoma (LOX IMVI) | 0.116 | Topoisomerase I inhibitor | [6] |

Phosphodiesterase (PDE) Inhibition

Quinoxaline derivatives have also been explored as inhibitors of phosphodiesterases (PDEs), enzymes that play a critical role in signal transduction pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. A series of 1-aryl-4-methyl[2][7][8]triazolo[4,3-a]quinoxalines were identified as dual inhibitors of PDE2 and PDE10.[7]

Table 2: Phosphodiesterase Inhibitory Activity of Related Quinoxaline Derivatives

| Compound/Derivative | Target | IC50 (nM) | Reference |

| Compound 31 (triazoloquinoxaline) | PDE2A | 6 | [7] |

| Compound 31 (triazoloquinoxaline) | PDE10A | 2 | [7] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[8]

Materials:

-

Cancer cell lines (e.g., HCT116, HepG2, MCF-7)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase substrate

-

ATP (Adenosine triphosphate)

-

Test compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a suitable microplate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period.

-

Detection: Stop the kinase reaction and measure the amount of product formed or ATP consumed using a suitable detection reagent and a plate reader.

-

IC50 Determination: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related quinoxaline and quinoline derivatives, this compound is predicted to exhibit potent anticancer and kinase inhibitory activities. The dimethoxy substituents are known to favorably influence the pharmacological properties of related heterocyclic systems.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm its predicted activities. Structure-activity relationship (SAR) studies, involving modifications of the methyl and methoxy groups, will be crucial for optimizing its potency and selectivity for specific biological targets. Furthermore, investigation into its pharmacokinetic and toxicological profiles will be essential for its advancement as a potential drug candidate. This technical guide provides a solid foundation for initiating such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a new series of [1,2,4]triazolo[4,3-a]quinoxalines as dual phosphodiesterase 2/phosphodiesterase 10 (PDE2/PDE10) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Therapeutic Promise of Dimethoxy Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Quinoxaline scaffolds, bicyclic heteroaromatic compounds, are a cornerstone in medicinal chemistry due to their wide-ranging pharmacological activities. Among these, dimethoxy quinoxaline derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a variety of diseases. The introduction of methoxy groups can modulate the electronic and steric properties of the quinoxaline core, enhancing biological activity and influencing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the therapeutic applications of dimethoxy quinoxaline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.

Anticancer Applications

Dimethoxy quinoxaline derivatives have demonstrated notable cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression.

Quantitative Anticancer Activity

The anticancer efficacy of various dimethoxy-substituted quinoline and quinazoline derivatives, structurally related to quinoxalines, has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dimethoxyquinazoline | 7c | HCT116p53(+/+) Colon Cancer | 0.7 | [1] |

| HCT116p53(-/-) Colon Cancer | 1.7 | [1] | ||

| Dimethoxyquinoline | 14m | Leukemia (SR) | 0.133 | [2] |

| Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | [2] | ||

| Colon Cancer (COLO205) | 0.401 | [2] | ||

| CNS Cancer (SF-295) | 0.328 | [2] | ||

| Melanoma (LOX IMVI) | 0.116 | [2] | ||

| Ovarian Cancer (NCI/ADR-RES) | 0.188 | [2] | ||

| Renal Cancer (CAKI-1) | 0.458 | [2] | ||

| Breast Cancer (T-47D) | 0.472 | [2] | ||

| Dimethoxyquinazoline | WHI-P154 (EGF Conjugate) | U373 & U87 Glioblastoma | 0.813 ± 0.139 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][5]

Materials:

-

Dimethoxy quinoxaline derivative (dissolved in DMSO)

-

Cancer cell line (e.g., HCT116, MCF-7)

-

DMEM or RPMI-1640 medium with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat cells with serial dilutions of the dimethoxy quinoxaline derivative and incubate for 48-72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[6]

Signaling Pathway: Induction of Apoptosis

Several quinoxaline derivatives exert their anticancer effects by inducing apoptosis. This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Antimicrobial Applications

Dimethoxy quinoxaline derivatives have shown promising activity against a variety of bacterial and fungal pathogens. Their ability to circumvent existing resistance mechanisms makes them attractive candidates for new antimicrobial drug development.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial potency of a compound.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 | [4] |

| Streptococcus pneumoniae | 0.12 | [4] | |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [8][9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][10]

Materials:

-

Dimethoxy quinoxaline derivative

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the dimethoxy quinoxaline derivative in the broth medium in a 96-well plate.[9]

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.[10]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

A potential mechanism of action for antimicrobial quinoxaline derivatives is the inhibition of bacterial cell wall synthesis, a pathway targeted by many established antibiotics.[11][12][13]

Anti-inflammatory and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, dimethoxy quinoxaline derivatives have also been investigated for their anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Certain quinoxaline derivatives have been shown to possess in vivo anti-inflammatory effects. For instance, one derivative demonstrated a 41% reduction in paw edema in the carrageenan-induced rat paw edema model, an effect comparable to the standard anti-inflammatory drug indomethacin (47% inhibition).[7][14] The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit inflammatory modulators like cyclooxygenase (COX) and various cytokines.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.[16][17][18][19][20]

Materials:

-

Wistar rats or mice

-

Dimethoxy quinoxaline derivative

-

1% Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Animal Dosing: Administer the dimethoxy quinoxaline derivative orally or intraperitoneally to the animals.

-

Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[16]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[16]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to a vehicle control group.

Neuroprotective Effects

Recent studies suggest that quinoxaline derivatives may offer neuroprotection in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[21][22][23][24] Some derivatives have been shown to enhance neuronal viability, block Aβ-induced toxicity, reduce reactive oxygen species (ROS), and downregulate inflammatory cytokines in neuronal cell models.[21][22] The neuroprotective mechanisms are thought to involve the modulation of signaling pathways related to oxidative stress and inflammation.[25]

Synthesis of Dimethoxy Quinoxaline Derivatives

A common and efficient method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[26][27]

Experimental Protocol: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol or acetic acid

Procedure:

-

Reaction Setup: Dissolve 4-methoxy-1,2-phenylenediamine in ethanol or acetic acid in a round-bottom flask.[26]

-

Reagent Addition: Add diacetyl (1.0-1.1 equivalents) to the solution.[26]

-

Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[26]

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[27]

Experimental Workflow

Conclusion

Dimethoxy quinoxaline derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation. The synthetic accessibility of this class of compounds, coupled with the potential for diverse functionalization, provides a rich platform for structure-activity relationship studies and the optimization of lead compounds. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules towards clinical application.

References

- 1. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. dadun.unav.edu [dadun.unav.edu]

- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting cell wall synthesis and assembly in microbes: similarities and contrasts between bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. inotiv.com [inotiv.com]

- 18. researchgate.net [researchgate.net]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. journalajrb.com [journalajrb.com]

- 22. researchgate.net [researchgate.net]

- 23. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

Unraveling the Structure-Activity Relationship of 6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide for Drug Discovery

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is considered a privileged structure, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[1] This technical guide focuses on the structure-activity relationship (SAR) of 6,7-dimethoxy-2,3-dimethylquinoxaline, providing a comprehensive overview of its synthesis, biological evaluation, and the influence of its structural features on its pharmacological profile. While specific SAR data for this exact molecule is limited in publicly available literature, this guide will leverage data from closely related analogs to infer its potential biological activities and guide future research.

The core structure, a quinoxaline ring, is typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] The substituents on the benzene and pyrazine rings of the quinoxaline core play a crucial role in determining the compound's biological activity. The 6,7-dimethoxy substitution pattern, in particular, has been associated with various pharmacological effects in related heterocyclic systems, often enhancing binding affinity and selectivity for various biological targets.[4] The addition of dimethyl groups at the 2 and 3 positions further modulates the molecule's steric and electronic properties, influencing its interaction with biological targets.

This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of the SAR of this compound, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

While specific quantitative data for this compound is not extensively available, the following tables summarize the biological activities of structurally related quinoxaline derivatives. This data provides valuable insights into the potential activities of the target compound and serves as a basis for designing future SAR studies.

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound(s) | Source(s) |

| 2,3-dimethylquinoxaline (DMQ) | HepG2 (human liver carcinoma) | > 100 | Chlorpromazine (10.5 µM) | [5] |

| 2,3-dimethylquinoxaline (DMQ) | RPTEC (human renal proximal tubule epithelial cells) | No significant effect ≤ 100 µM | - | [5] |

| PX-866 (Quinoxaline derivative) | Various cancer cell lines | Potent PI3K inhibitor | - | [5] |

Table 2: Antifungal Activity of 2,3-dimethylquinoxaline

| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Cryptococcus neoformans | 9 |

| Candida auris | 190 |

| Candida albicans (ATCC 10231) | 470 |

| Candida parapsilosis | 560 |

| Candida glabrata | 935 |

| Candida krusei | 935 |

| Candida tropicalis | 1125 |

| Data sourced from a study on the in vitro antifungal activity of 2,3-dimethylquinoxaline.[6] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of drug discovery programs. Below are protocols for key assays relevant to the evaluation of this compound and its analogs.

Synthesis of Quinoxaline Derivatives

A general and reliable method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]

Materials:

-

o-phenylenediamine (or a substituted derivative like 4,5-dimethoxy-1,2-phenylenediamine)

-

1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)

-

Toluene

-

Catalyst (e.g., mild acidic reagent)

-

Anhydrous Na₂SO₄

-

Ethanol

Procedure:

-

To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).[7]

-

Stir the mixture at room temperature.[7]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

-

Upon completion, separate the insoluble catalyst by filtration.[7]

-

Dry the filtrate over anhydrous Na₂SO₄.[7]

-

Evaporate the solvent under reduced pressure.[7]

-

Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[5]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[7]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Calculate the percentage of cell viability and determine the IC50 value.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound dissolved in DMSO

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with the appropriate broth medium.[6]

-

Prepare a standardized microbial suspension (e.g., 10^5 CFU/mL).[5]

-

Inoculate each well with the microbial suspension.[5]

-

Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.[5]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[5]

Signaling Pathways and Experimental Workflows

The biological activities of quinoxaline derivatives are often attributed to their interaction with specific signaling pathways. For instance, their anticancer effects can be mediated through the inhibition of key kinases in pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Unraveling the Enigmatic Mechanism of 6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action for the heterocyclic compound 6,7-Dimethoxy-2,3-dimethylquinoxaline. While direct experimental data on this specific molecule is limited, this document synthesizes current knowledge from structurally related quinoxaline derivatives to postulate its biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

The quinoxaline scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The presence of methoxy and methyl substituents on the this compound molecule suggests its potential to interact with various biological targets, thereby modulating key signaling pathways implicated in disease. This guide will delve into these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of cellular signaling cascades.

Potential Mechanisms of Action

Based on the structure of this compound and the established activities of related compounds, several potential mechanisms of action are proposed:

Kinase Inhibition

The quinoxaline core is a common feature in numerous kinase inhibitors.[1] These small molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways that are often hyperactivated in cancer and inflammatory diseases. The dimethoxy and dimethyl substitutions on the quinoxaline ring of this compound may influence its binding affinity and selectivity for various kinases.

A plausible workflow for identifying and characterizing kinase inhibition is outlined below:

One of the key kinase families often targeted by quinoline and quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, which plays a crucial role in angiogenesis.[2] Another relevant target is the c-Met proto-oncogene, a receptor tyrosine kinase, for which 6,7-dimethoxy-4-anilinoquinoline derivatives have shown potent inhibitory activity.[3]

The signaling cascade initiated by VEGFR-2 is a critical pathway in angiogenesis:

Wnt/β-catenin Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer. Several 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of this pathway.[4] These compounds have been shown to reduce the transcriptional activity of β-catenin-T-cell factor/lymphoid enhancer factor (TCF/LEF) and down-regulate the expression of Wnt target genes like cyclin D1.[5] Given its structural similarities, this compound may also possess the ability to modulate this critical oncogenic pathway.

The canonical Wnt signaling pathway is depicted below:

AMPA Receptor Antagonism

Quinoxaline-2,3-diones are a class of compounds known to act as competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. While this compound is not a dione, the core quinoxaline structure is a recognized pharmacophore for AMPA receptor antagonism. Antagonism of AMPA receptors has therapeutic potential in neurological conditions characterized by excitotoxicity, such as epilepsy. Molecular docking studies have been employed to understand the binding of quinoxaline derivatives to the AMPA receptor.[6][7]

Antimicrobial Activity

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities against bacteria and fungi.[5][8][9][10] The proposed mechanisms of antibacterial action for some quinoxaline 1,4-di-N-oxides involve the generation of reactive oxygen species (ROS) and subsequent DNA damage. While this compound is not a di-N-oxide, the quinoxaline scaffold itself is associated with antimicrobial properties, and the specific substituents may modulate this activity.

A general workflow for assessing antimicrobial activity is as follows:

Quantitative Data on Related Quinoxaline Derivatives

The following tables summarize the reported biological activities of various quinoxaline derivatives that are structurally or functionally related to this compound.

Table 1: Kinase Inhibitory Activity of Quinoxaline and Related Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 2,3,6-Trisubstituted quinoxaline | ASK1 | 0.03017 | [11] |

| 4,6,7-Substituted quinoline | c-Met | 0.019 | [3] |

| 1,3-Diphenylurea-quinoxaline | MGC-803 (cell line) | 9 | [12] |

| Sulfono-hydrazide quinoxaline | MCF-7 (cell line) | 22.11 | [12] |

| Benzo[g]quinoxaline derivative | Topoisomerase IIβ | 32.16 | [13] |

| 4-(2-fluorophenoxy) quinoline derivative | c-Met | - | [14] |

Table 2: Wnt/β-catenin Pathway Inhibitory Activity

| Compound Class | Cell Line | IC50 (µM) | Effect | Reference |

| 2,3,6-Trisubstituted quinoxaline | A549/Wnt2 | ~10 | Reduced β-catenin-TCF/LEF activity | [4][5] |

Table 3: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,3-Disubstituted quinoxaline | Escherichia coli | 8 | [15] |

| 2,3-Disubstituted quinoxaline | Bacillus subtilis | 16 | [15] |

| 2,3-Disubstituted quinoxaline | Candida albicans | 16 | [15] |

| 2,3-Diaminoquinoxaline | Various bacterial strains | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the proposed mechanisms of action for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3 x 10³ cells per well in 200 µL of culture medium.[16] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6.25, 12.5, 25, 50, and 100 µM) and incubate for a specified period (e.g., 48-72 hours).[16]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Kinase Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Setup: The assay is performed in a 96-well plate format.[17]

-

Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).[17]

-

Compound Addition: Add the test compound at various concentrations to the designated wells. A control with no inhibitor is also included.[17]

-

Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the blank.[17]

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding the master mix and incubate at 30°C for 45 minutes.[17]

-

Detection: Add a detection reagent, such as Kinase-Glo™ MAX, which measures the amount of ATP remaining in the well. A decrease in luminescence indicates kinase activity.[17]

-

Data Analysis: The inhibitory activity is calculated as the percentage reduction in kinase activity in the presence of the compound compared to the control.

Wnt Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a Wnt-responsive reporter plasmid (e.g., TOP-flash containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).[18][19]

-

Compound Treatment: Treat the transfected cells with the test compound at various concentrations.

-

Wnt Stimulation: Stimulate the Wnt pathway using Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).[19]

-

Cell Lysis: After a suitable incubation period, lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: The activity of the Wnt pathway is determined by the ratio of firefly to Renilla luciferase activity. A decrease in this ratio in the presence of the compound indicates inhibition of the pathway.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.[20]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.[20]

-

Inoculation: Inoculate each well with the prepared microbial suspension.[20]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive research on the quinoxaline scaffold provides a strong foundation for postulating its potential biological activities. The structural features of this compound suggest that it may act as a kinase inhibitor, a modulator of the Wnt/β-catenin signaling pathway, an AMPA receptor antagonist, or an antimicrobial agent. The data and protocols presented in this guide offer a comprehensive framework for researchers to explore these possibilities and unlock the therapeutic potential of this and other novel quinoxaline derivatives. Further investigation is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

- 1. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]

The Role of 6,7-Dimethoxy-2,3-dimethylquinoxaline in Kinase Inhibitor Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals